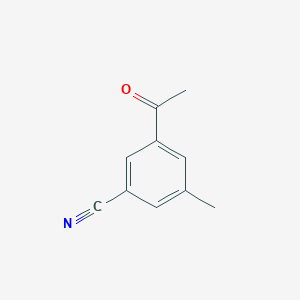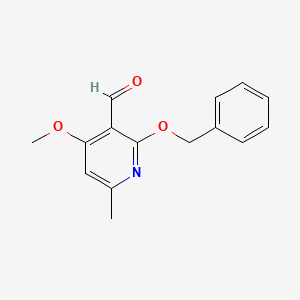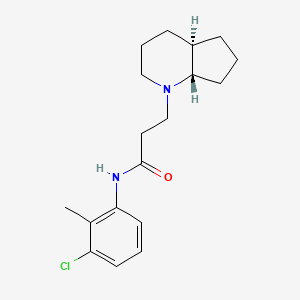![molecular formula C13H12O B13973866 2-[(Ethenyloxy)methyl]naphthalene CAS No. 91902-40-8](/img/structure/B13973866.png)
2-[(Ethenyloxy)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethenyloxy)methyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethenyloxy group attached to the naphthalene ring, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]naphthalene typically involves the etherification of 2-naphthol with an appropriate alkylating agent. One common method is the reaction of 2-naphthol with ethenyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the efficient isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethenyloxy)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-[(Ethenyloxy)methyl]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[(Ethenyloxy)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxynaphthalene:
2-Methylnaphthalene: A polycyclic aromatic hydrocarbon used in the production of vitamin K and as an intermediate in organic synthesis.
Uniqueness
2-[(Ethenyloxy)methyl]naphthalene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91902-40-8 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
InChI-Schlüssel |
QBHUEIJWSDXTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)

![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
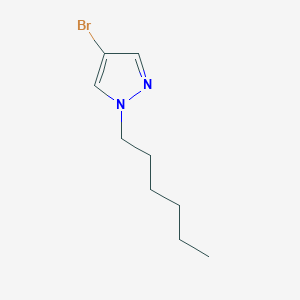

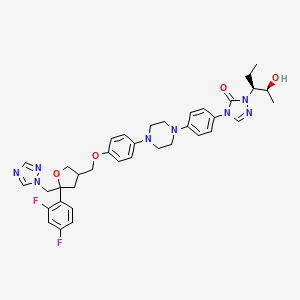


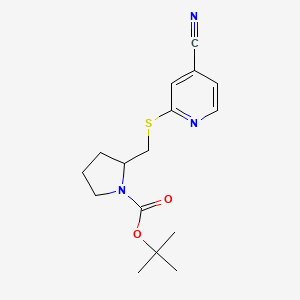
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
